Ethyl 5-chloro-2-cyano-2-ethylpentanoate
Description
Ethyl 5-chloro-2-cyano-2-ethylpentanoate is a substituted pentanoate ester featuring a cyano group (-CN), an ethyl substituent at the 2-position, and a chlorine atom at the 5-position. This compound is structurally characterized by its multifunctional backbone, which combines electrophilic (chloro, cyano) and lipophilic (ethyl ester) groups.
Properties
CAS No. |
52295-74-6 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
ethyl 5-chloro-2-cyano-2-ethylpentanoate |
InChI |
InChI=1S/C10H16ClNO2/c1-3-10(8-12,6-5-7-11)9(13)14-4-2/h3-7H2,1-2H3 |
InChI Key |
BYFYNRSRKFWVJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCl)(C#N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-cyano-2-ethylpentanoate typically involves the esterification of 5-chloro-2-cyano-2-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-cyano-2-ethylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 5-hydroxy-2-cyano-2-ethylpentanoate or 5-amino-2-cyano-2-ethylpentanoate.
Hydrolysis: 5-chloro-2-cyano-2-ethylpentanoic acid and ethanol.
Reduction: 5-chloro-2-amino-2-ethylpentanoate.
Scientific Research Applications
Ethyl 5-chloro-2-cyano-2-ethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-cyano-2-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (cyano, chloro, ester) or substituent patterns. Below is a detailed comparison with key analogs:
Functional Group-Based Analogs
Ethyl 2-(5-Chloro-2-nitrophenyl)-2-cyanoacetate (CAS 916156-50-8)
- Formula : C₁₁H₉ClN₂O₄
- Key Features: Incorporates a nitro group (-NO₂) at the aromatic ring’s 2-position, enhancing electron-withdrawing effects. This increases reactivity in electrophilic substitution reactions compared to the non-aromatic Ethyl 5-chloro-2-cyano-2-ethylpentanoate .
- Applications : Used in synthetic intermediates for agrochemicals and dyes.
Ethyl 2-Cyano-3-(5-methylthien-2-yl)but-2-enoate
- Formula: C₁₂H₁₃NO₂S
- Key Features: Substitution with a thienyl group introduces sulfur-based aromaticity, altering solubility and electronic properties. The α,β-unsaturated ester system enables conjugation, making it more reactive in Diels-Alder reactions than the saturated pentanoate backbone of the target compound .
Substituent-Based Analogs
Ethyl 2-Methyl-2-phenylpropanoate (CAS 2901-13-5)
- Formula : C₁₂H₁₆O₂
- Key Features: Lacks cyano and chloro groups but shares the ethyl ester and branched alkyl chain. The phenyl group enhances hydrophobicity, making it less polar than this compound .
- Similarity Score : 0.80 (structural similarity based on ester and alkyl chain motifs) .
Methyl 2-(4-Cyanophenyl)-2-methylpropanoate (CAS 444807-47-0)
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Reactivity Notes |
|---|---|---|---|---|
| This compound | C₁₀H₁₄ClNO₂ | 215.68 | Chloro, cyano, ethyl ester | Moderate electrophilicity; stable hydrolysis |
| Ethyl 2-(5-chloro-2-nitrophenyl)-2-cyanoacetate | C₁₁H₉ClN₂O₄ | 284.66 | Nitro, cyano, chloro, ester | High reactivity in aromatic substitution |
| Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate | C₁₂H₁₃NO₂S | 235.30 | Thienyl, cyano, α,β-unsaturated ester | Conjugation enhances electrophilicity |
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